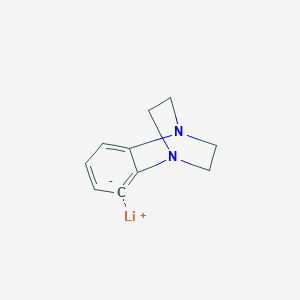
Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It contains a 5,6-dihydro-1,4-dithiin moiety and is used as a homologating agent in organic synthesis.
- The compound has two double bonds masked by dithiodimethylene bridges, which can be selectively removed to yield E,E- or Z,Z-configured divinylcarbinol.
- These divinylcarbinol derivatives can be further functionalized for constructing more complex organic systems .
Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide: Li(C8H7N2)
.Preparation Methods
Synthetic Routes: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide can be synthesized using organolithium chemistry.
Reaction Conditions: Specific synthetic procedures are not provided in the available literature, but organolithium reagents are commonly used for its preparation.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity arises from the negatively polarized carbon–lithium bond.
Common Reagents: Organolithium compounds are versatile reagents for forming carbon–carbon bonds.
Major Products: Upon selective removal of the dithiodimethylene bridges, divinylcarbinol derivatives are obtained.
Scientific Research Applications
Chemistry: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide serves as a building block for organic synthesis.
Biology and Medicine: Its applications in these fields are not explicitly documented.
Industry: Industrial applications remain unspecified.
Mechanism of Action
- Detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
CAS No. |
135309-49-8 |
|---|---|
Molecular Formula |
C10H11LiN2 |
Molecular Weight |
166.2 g/mol |
InChI |
InChI=1S/C10H11N2.Li/c1-2-4-10-9(3-1)11-5-7-12(10)8-6-11;/h1-3H,5-8H2;/q-1;+1 |
InChI Key |
MUZFRCPIGXFHHW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CN2CCN1C3=CC=C[C-]=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
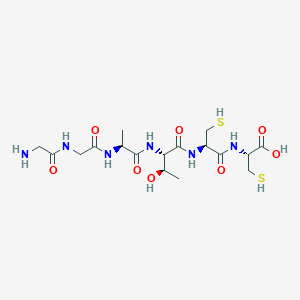
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
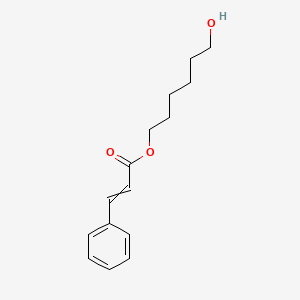
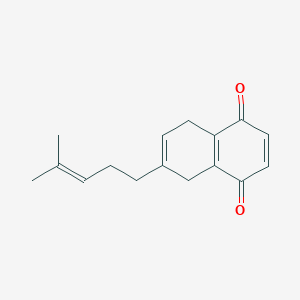
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)

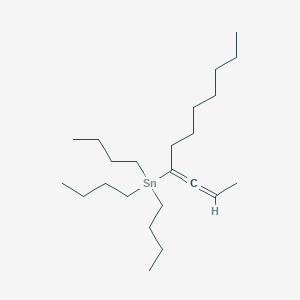
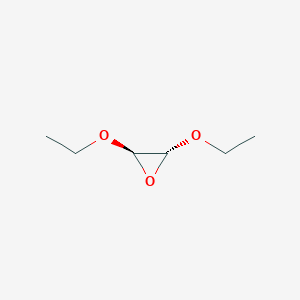
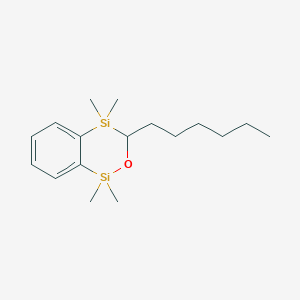
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
